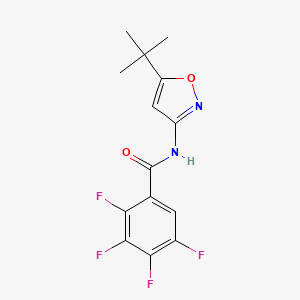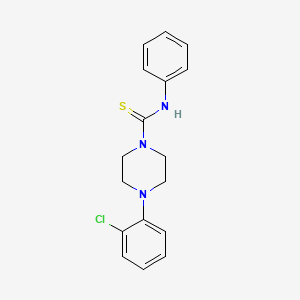![molecular formula C14H16N2O2 B5846670 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, also known as EMID-001, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs.
作用机制
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a small molecule inhibitor that targets a specific protein, known as BRD4. This protein is involved in the regulation of gene expression, and its overexpression has been linked to various diseases. 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone binds to a specific site on BRD4, preventing it from interacting with other proteins and disrupting its function. This leads to a decrease in the expression of genes that are regulated by BRD4, ultimately resulting in the inhibition of disease progression.
Biochemical and Physiological Effects
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress in the brain.
实验室实验的优点和局限性
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been shown to have a high degree of specificity, targeting a specific protein without affecting other proteins in the cell. However, one limitation of 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is its low solubility in aqueous solutions, making it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. One potential application is in the development of new cancer therapies, as it has been shown to inhibit the growth and proliferation of cancer cells. 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone could also be used to develop new treatments for inflammatory disorders, such as rheumatoid arthritis and asthma. Further research is needed to determine the safety and efficacy of 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone in humans, as well as to optimize its pharmacokinetic properties. Novel synthetic routes to 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone and its derivatives could also be explored to improve its solubility and bioavailability.
合成方法
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can be synthesized using a series of chemical reactions that involve starting materials such as 4-ethylphenylhydrazine, 4-methylimidazole, and ethyl acetoacetate. The synthesis involves the formation of a hydrazone intermediate, which is then cyclized to form the imidazole ring. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
科学研究应用
1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been extensively studied for its potential use in the development of new drugs. It has been shown to inhibit the activity of a specific protein that is involved in various diseases, such as cancer and inflammatory disorders. 1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
属性
IUPAC Name |
1-[2-(4-ethylphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-5-7-12(8-6-11)14-15-9(2)13(10(3)17)16(14)18/h5-8,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILMUZVMFMEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)


![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)